Structural Profiling and Synthetic Utility of 8-Bromo-2-chloro-6-methylquinazolin-4-amine in Targeted Therapeutics
Structural Profiling and Synthetic Utility of 8-Bromo-2-chloro-6-methylquinazolin-4-amine in Targeted Therapeutics
Executive Summary
8-Bromo-2-chloro-6-methylquinazolin-4-amine (CAS: 1388061-92-4) is a highly versatile, bifunctional heterocyclic building block that has become a cornerstone in modern medicinal chemistry[1]. Characterized by a rigid quinazoline core, this compound offers orthogonal reactivity handles—a highly electrophilic C2-chloro group and a cross-coupling-ready C8-bromo group. This unique structural dynamic allows for precise, step-wise functionalization, making it an invaluable intermediate in the synthesis of complex targeted therapeutics, including kinase inhibitors for oncology[2],[3] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment[4],[5].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, mechanistic synthesis pathways, and field-proven experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 8-Bromo-2-chloro-6-methylquinazolin-4-amine stems from the electronic properties of its fused pyrimidine-benzene ring system. The electron-withdrawing nature of the pyrimidine nitrogens significantly activates specific positions on the ring, dictating its downstream reactivity.
Table 1: Quantitative Physicochemical & Structural Parameters
| Parameter | Value | Structural & Synthetic Significance |
| CAS Number | 1388061-92-4 | Primary registry identifier for commercial procurement[1]. |
| Molecular Formula | C9H7BrClN3 | Establishes the baseline isotopic mass for MS validation[2]. |
| Molecular Weight | 272.53 g/mol | Optimal low-MW fragment, allowing downstream mass additions without violating Lipinski's Rule of 5[2]. |
| C2-Chloro Group | Highly Electrophilic | Prime site for Nucleophilic Aromatic Substitution (SNAr)[6]. |
| C8-Bromo Group | Cross-Coupling Ready | Enables Palladium-catalyzed C-C or C-N bond formation[6]. |
| C4-Amino Group | H-Bond Donor/Acceptor | Critical pharmacophore for hinge-region binding in kinase active sites[3]. |
| C6-Methyl Group | Lipophilic Anchor | Enhances hydrophobic pocket interactions and restricts rotational degrees of freedom. |
De Novo Synthesis & Mechanistic Causality
The synthesis of 8-bromo-2-chloro-6-methylquinazolin-4-amine is fundamentally anchored in protocols developed for complex antiviral agents[7],[4]. The pathway relies on the sequential construction and selective functionalization of the quinazoline core.
Fig 1: De novo synthesis pathway of 8-Bromo-2-chloro-6-methylquinazolin-4-amine.
Protocol 1: Chlorination and Regioselective Amination
This self-validating protocol details the final two critical steps of the synthesis (C to E in Fig 1), transforming the dione intermediate into the target compound.
Step 1: Chlorination via Vilsmeier-Haack Activation
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Causality: Reacting the dione with neat Phosphorus Oxychloride (POCl₃) alone is kinetically slow. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the tautomeric hydroxyl groups of the dione, driving the formation of the 2,4-dichloro intermediate[4].
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Procedure: Suspend 8-bromo-6-methylquinazoline-2,4-dione (1.0 eq) in POCl₃ (10.0 eq). Add 3 drops of DMF. Heat the mixture to 120 °C under a nitrogen atmosphere for 12 hours.
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Validation & Workup: Monitor via LC-MS until the M+H ~255 peak shifts completely to M+H ~291. Concentrate the mixture under reduced pressure to remove excess POCl₃. Critical: Carefully quench the resulting residue by dropwise addition into crushed ice to safely hydrolyze residual POCl₃. Extract the aqueous layer with Ethyl Acetate (EtOAc).
Step 2: Regioselective Amination
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Causality: The C4 position of the quinazoline ring is significantly more electron-deficient than the C2 position due to its para-relationship to N1 and ortho-relationship to N3, compounded by the electron-withdrawing effect of the fused arene. Consequently, ammonia selectively attacks C4 at low temperatures, forming a highly stabilized Meisenheimer complex before eliminating chloride.
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Procedure: Dissolve the crude 8-bromo-2,4-dichloro-6-methylquinazoline in anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C. Add an ammonia solution (0.5 M in isopropanol, 2.0 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
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Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the fast-moving dichloro spot and the emergence of a slower, highly UV-active spot corresponding to the target amine.
Orthogonal Functionalization & Experimental Workflows
A critical challenge in heterocyclic chemistry is differentiating between multiple halogenated sites. According to research published in , the intrinsic electrophilicity of the C2 position in quinazolines is so profound that it overrides the standard Bond Dissociation Energy (BDE) hierarchy where Ar-Br typically reacts before Ar-Cl[6],[8].
Therefore, to prevent competitive oxidative addition or catalyst poisoning during Palladium-catalyzed reactions, Nucleophilic Aromatic Substitution (SNAr) at C2 must be executed prior to Suzuki-Miyaura coupling at C8 .
Fig 2: Orthogonal functionalization strategy exploiting C2 and C8 reactivity.
Protocol 2: Sequential SNAr and Suzuki-Miyaura Coupling
Step 1: C2 SNAr with an Amine
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Causality: Utilizing a high-boiling protic solvent like n-Butanol stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic proton sponge to neutralize the HCl byproduct without competing with the primary amine nucleophile.
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Procedure: Combine 8-Bromo-2-chloro-6-methylquinazolin-4-amine (1.0 eq), the desired primary amine (R-NH₂, 1.2 eq), and DIPEA (2.0 eq) in n-Butanol. Heat the mixture at 100 °C for 8 hours. Purify via flash chromatography.
Step 2: C8 Suzuki-Miyaura Coupling
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Causality: With the C2 position protected/functionalized, the C8-bromo group is now primed for cross-coupling. Pd(dppf)Cl₂ is the catalyst of choice; the bidentate dppf ligand enforces a cis-geometry on the Palladium center, which drastically accelerates the reductive elimination step and minimizes protodeboronation side reactions.
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Procedure: To the C2-functionalized intermediate (1.0 eq), add the aryl boronic acid (Ar-B(OH)₂, 1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a biphasic mixture of 1,4-Dioxane/H₂O (4:1). Degas the system with N₂ for 15 minutes to prevent catalyst oxidation. Heat at 90 °C for 4 hours.
Pharmacological Applications in Drug Discovery
The strategic positioning of the functional groups on 8-Bromo-2-chloro-6-methylquinazolin-4-amine allows it to serve as a master template for two major therapeutic classes:
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Oncology (Kinase Inhibitors): The quinazoline-4-amine motif is a privileged structure in oncology. The N1 nitrogen and the C4-amino group form critical bidentate hydrogen bonds with the backbone residues (e.g., methionine or cysteine) in the ATP-binding hinge region of various kinases[3]. Derivatization at the C2 and C8 positions allows researchers to probe the solvent-exposed regions and the hydrophobic pockets of the kinase, respectively, inducing apoptosis in malignant cells[3].
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Virology (HIV Therapeutics): As detailed in patents by , this compound (designated as Compound 21c) is a critical precursor in the synthesis of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and reverse transcriptase priming complex inhibitors[7],[4],[5]. These derivatives are engineered to overcome viral mutations that cause drug resistance in standard HAART regimens.
Analytical Validation Standards
To ensure the integrity of the synthesized 8-Bromo-2-chloro-6-methylquinazolin-4-amine before downstream functionalization, the following analytical benchmarks must be met:
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LC-MS (ESI+): The compound must exhibit a distinct isotopic pattern due to the presence of both Bromine and Chlorine. The primary [M+H]⁺ peak should be observed at m/z 272.5, with the corresponding M+2 and M+4 isotopic peaks confirming the halogen content[2].
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¹H NMR (400 MHz, DMSO-d₆): Key diagnostic shifts include a sharp singlet around δ 2.4 ppm corresponding to the C6-methyl group, and two distinct aromatic protons (C5 and C7) in the δ 7.5–8.0 ppm range. The broad singlet for the C4-NH₂ protons typically appears around δ 8.0–8.5 ppm, exchangeable with D₂O.
References
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Baker, L.-A., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Source: Chemical Science (RSC Publishing), 7(12), 6701-6712. URL:[Link]
- Gilead Sciences, Inc. (2019). "US 2020/0360383 A1 / WO2016105564A1 - Quinazoline derivatives used to treat HIV". Source: Google Patents.
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